![molecular formula C12H20OSi B12542013 Silane, [(2,4-dimethylphenyl)methoxy]trimethyl- CAS No. 673458-58-7](/img/structure/B12542013.png)
Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(2,4-dimethylphenyl)methoxy]trimethyl- is an organosilicon compound with the molecular formula C12H20OSi. This compound is characterized by the presence of a silane group bonded to a [(2,4-dimethylphenyl)methoxy] group and three methyl groups. Organosilicon compounds like this one are known for their versatility and are widely used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(2,4-dimethylphenyl)methoxy]trimethyl- typically involves the reaction of [(2,4-dimethylphenyl)methoxy]chloride with trimethylsilane in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:
[ \text{[(2,4-dimethylphenyl)methoxy]chloride} + \text{trimethylsilane} \rightarrow \text{Silane, [(2,4-dimethylphenyl)methoxy]trimethyl-} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of Silane, [(2,4-dimethylphenyl)methoxy]trimethyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(2,4-dimethylphenyl)methoxy]trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Silane, [(2,4-dimethylphenyl)methoxy]trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for various applications, including drug delivery and imaging.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which Silane, [(2,4-dimethylphenyl)methoxy]trimethyl- exerts its effects depends on the specific application. In general, the compound can interact with various molecular targets through its silane group, leading to the formation of stable bonds with other molecules. This interaction can influence the physical and chemical properties of the resulting compounds, making them useful for a wide range of applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, (2-methoxyphenyl)trimethyl-
- Silane, (4-methoxyphenyl)trimethyl-
- Silane, (4-methoxy-2,5-dimethylphenyl)trimethyl-
Uniqueness
Silane, [(2,4-dimethylphenyl)methoxy]trimethyl- is unique due to the presence of the [(2,4-dimethylphenyl)methoxy] group, which imparts specific chemical and physical properties to the compound. This uniqueness makes it particularly useful in applications where specific reactivity and stability are required.
Propriétés
Numéro CAS |
673458-58-7 |
|---|---|
Formule moléculaire |
C12H20OSi |
Poids moléculaire |
208.37 g/mol |
Nom IUPAC |
(2,4-dimethylphenyl)methoxy-trimethylsilane |
InChI |
InChI=1S/C12H20OSi/c1-10-6-7-12(11(2)8-10)9-13-14(3,4)5/h6-8H,9H2,1-5H3 |
Clé InChI |
QGKLGBJJWYLBAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)CO[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




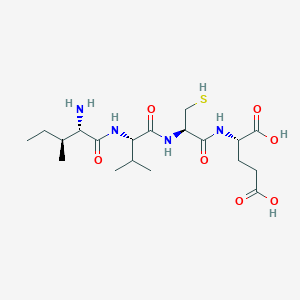
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
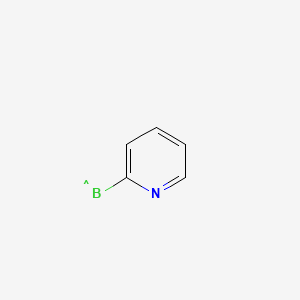
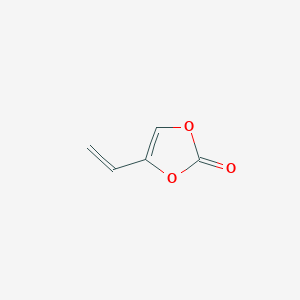
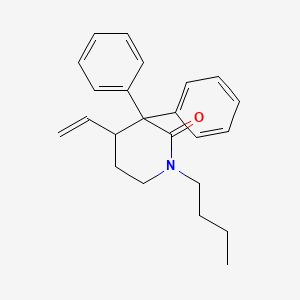
![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)
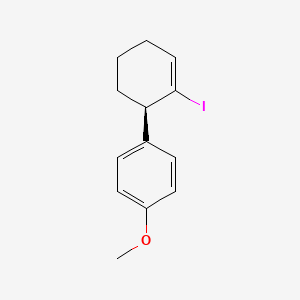

![7,7-Bis(4-methoxyphenyl)-1-phenylbicyclo[2.2.1]heptane](/img/structure/B12542001.png)
![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
